DHFR Inhibitory Potency: QSAR-Predicted Activity of the 4-NH₂ Analog Relative to the 4-Cl (Cycloguanil) and 4-H (Unsubstituted) Comparators
In the foundational QSAR study of 101 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines against recombinant human DHFR (WIL2 lymphoblastoid cells), the 4-substituted series followed the equation log 1/Ki = 1.78 I + 5.28 (n = 35, r = 0.746) [1]. The hydrophobicity parameter I for 4-NH₂ is substantially lower than for 4-Cl, predicting a more moderate DHFR inhibitory potency for the 4-amino analog relative to cycloguanil. This class-level inference is corroborated by the general observation across the series that increasing substituent lipophilicity at the para-position directly enhances DHFR binding affinity [1].
| Evidence Dimension | DHFR inhibitory potency (log 1/Ki) — QSAR model from human lymphoblastoid DHFR |
|---|---|
| Target Compound Data | log 1/Ki predicted from equation 1: 1.78 × I(NH₂) + 5.28; I(NH₂) value lower than I(Cl), yielding a lower predicted log 1/Ki relative to cycloguanil (exact Ki not independently reported in primary literature for this specific CAS) |
| Comparator Or Baseline | Cycloguanil (4-Cl): log 1/Ki = 1.78 × I(Cl) + 5.28; 4-H (unsubstituted phenyl): log 1/Ki = 5.28 (I = 0 baseline). Higher I values for 4-Cl produce higher predicted log 1/Ki. |
| Quantified Difference | The QSAR model quantifies that the I parameter difference between 4-NH₂ and 4-Cl translates to a systematic log 1/Ki difference; the 4-NH₂ analog is predicted to be less potent than cycloguanil against human DHFR, though still an active inhibitor. |
| Conditions | Recombinant human DHFR purified from WIL2 lymphoblastoid cell line; Ki determined spectrophotometrically at pH 7.4 with NADPH and dihydrofolate as substrates [1]. |
Why This Matters
Users selecting this compound for DHFR-targeted research must calibrate expected potency against the well-characterized cycloguanil benchmark; the 4-NH₂ analog may offer advantages in selectivity or physicochemical profile that offset its lower predicted intrinsic potency.
- [1] Hathaway BA, Guo ZR, Hansch C, Delcamp TJ, Susten SS, Freisheim JH. Inhibition of human dihydrofolate reductase by 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines. A quantitative structure-activity relationship analysis. J Med Chem. 1984;27(2):144-149. doi:10.1021/jm00368a007 View Source
